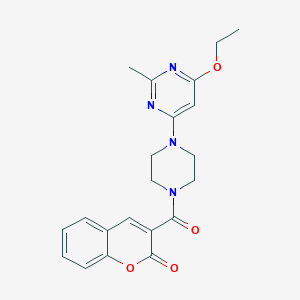

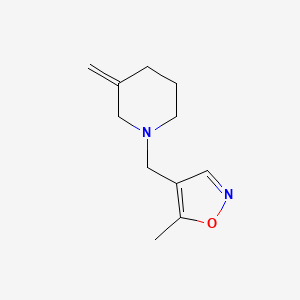

![molecular formula C12H13N3O3 B2455090 Acide 2-hydroxy-4-{[(1-méthyl-1H-pyrazol-5-YL)méthyl]amino}benzoïque CAS No. 1006963-39-8](/img/structure/B2455090.png)

Acide 2-hydroxy-4-{[(1-méthyl-1H-pyrazol-5-YL)méthyl]amino}benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

Some hydrazine-coupled pyrazoles, which include “2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid”, have been successfully synthesized . Their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of “2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid” was confirmed by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid” were not explicitly mentioned in the sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid” are not explicitly mentioned in the sources .Mécanisme D'action

The mechanism of action of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid is not fully understood. However, it has been suggested that 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid may act as a chelating agent, binding to metal ions and forming complexes. This property of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has been utilized in the development of metal ion sensors. 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of diseases.

Biochemical and Physiological Effects

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant properties, which may protect cells from oxidative damage. 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has been shown to have antibacterial and antifungal properties.

Avantages Et Limitations Des Expériences En Laboratoire

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid is also stable and has a long shelf life. However, there are also limitations to the use of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid in lab experiments. 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid can be difficult to dissolve in water, which can limit its use in aqueous solutions. Additionally, 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid can form complexes with other compounds, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid. One area of research is the development of metal complexes using 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid as a ligand. These complexes can be studied for their potential applications in catalysis and as therapeutic agents. Another area of research is the development of sensors for the detection of metal ions in solution using 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid. Additionally, the potential use of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid as a drug delivery agent and in the treatment of cancer and other diseases should be further explored.

Conclusion

In conclusion, 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid, or 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid can be synthesized using different methods, and has been widely used in scientific research. 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has several biochemical and physiological effects, and has potential applications in catalysis, drug delivery, and the treatment of diseases. Further research is needed to fully understand the potential of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid and its applications.

Méthodes De Synthèse

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid can be synthesized using various methods, including the reaction of salicylic acid with paraformaldehyde and 1-methyl-1H-pyrazole-5-carboxylic acid, or by reacting 2-hydroxy-4-aminobenzoic acid with 1-methyl-1H-pyrazole-5-carboxylic acid. The synthesis of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid using these methods has been reported in several research articles.

Applications De Recherche Scientifique

- Application: Les dérivés de l'acide 2-hydroxy-4-aminobenzoïque ont été explorés pour leurs activités antibactériennes, antifongiques et antivirales . Les chercheurs étudient leur potentiel comme traitements alternatifs contre les maladies infectieuses.

- Leishmaniose et paludisme: Les composés porteurs de pyrazole, y compris les dérivés de l'acide 2-hydroxy-4-aminobenzoïque, ont démontré des effets antileishmaniens et antimalariens puissants . Ces composés pourraient jouer un rôle dans la lutte contre les infections parasitaires.

- Liaison ciblée: Le composé 13, un dérivé de l'acide 2-hydroxy-4-aminobenzoïque, présente une activité antipromastigote in vitro. Les simulations moléculaires suggèrent une liaison favorable à des poches protéiques spécifiques, ce qui en fait un candidat intéressant pour des investigations plus approfondies .

- Synthèse diversifiée: Les chercheurs ont exploré diverses voies de synthèse pour créer des dérivés d'imidazole. Celles-ci comprennent des réactions de N-azolylsulfonation et des condensations avec des composés α, β-insaturés .

- Large spectre: Les composés contenant de l'imidazole, y compris les dérivés de l'acide 2-hydroxy-4-aminobenzoïque, présentent des effets biologiques divers. Ces derniers comprennent des activités anti-inflammatoires, antitumorales, antidiabétiques et antioxydantes .

- Développement de médicaments: Les médicaments disponibles sur le marché contenant des cycles imidazole (par exemple, le métronidazole, l'oméprazole) mettent en évidence l'importance de cette structure centrale dans le développement de médicaments .

Activité antimicrobienne

Propriétés antiparasitaires

Études de simulation moléculaire

Voies de synthèse et dérivés

Activités biologiques et pharmacologiques

En résumé, l'acide 2-hydroxy-4-aminobenzoïque et ses dérivés offrent des voies de recherche prometteuses, allant des applications antimicrobiennes à la chimie synthétique et au développement de médicaments. Les scientifiques continuent d'explorer leur potentiel pour relever des défis de santé essentiels. 🌟

Safety and Hazards

Propriétés

IUPAC Name |

2-hydroxy-4-[(2-methylpyrazol-3-yl)methylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-15-9(4-5-14-15)7-13-8-2-3-10(12(17)18)11(16)6-8/h2-6,13,16H,7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPLJOOCQIZMET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CNC2=CC(=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

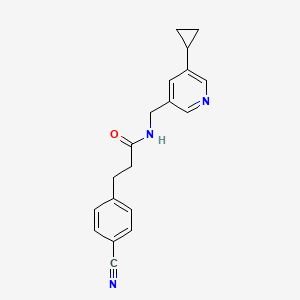

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2455013.png)

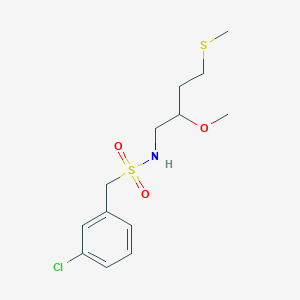

![4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2455015.png)

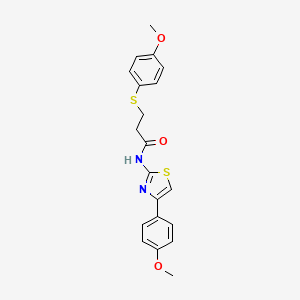

![2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2455021.png)

![N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2455023.png)

![Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate](/img/structure/B2455026.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2455027.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2455029.png)

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2455030.png)